

# Efficacy of GSK2245035 in Allergic Rhinitis: A Comparative Analysis Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Toll-like receptor 7 (TLR7) agonist, GSK2245035, against established treatments for allergic rhinitis, namely the intranasal corticosteroid fluticasone furoate and the leukotriene receptor antagonist montelukast. The analysis is based on available clinical trial data, focusing on efficacy, experimental protocols, and mechanisms of action.

### **Comparative Efficacy Data**

The following tables summarize the quantitative efficacy of GSK2245035, fluticasone furoate, and montelukast in reducing the symptoms of allergic rhinitis, primarily focusing on the change in Total Nasal Symptom Score (TNSS).

Table 1: Efficacy of GSK2245035 vs. Placebo in Allergic Rhinitis



| Treatment Group    | Primary Efficacy<br>Endpoint                                                                                   | Results                                    | Study Identifier |
|--------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------|------------------|
| GSK2245035 (20 ng) | Median reduction in<br>TNSS 15 minutes<br>post-Nasal Allergen<br>Challenge (NAC) at 1-<br>week post-treatment  | -1.9                                       | TL7116958        |
| GSK2245035 (80 ng) | Median reduction in<br>TNSS 15 minutes<br>post-Nasal Allergen<br>Challenge (NAC) at 1-<br>week post-treatment  | -1.8                                       | TL7116958        |
| GSK2245035 (20 ng) | Median reduction in<br>TNSS 15 minutes<br>post-Nasal Allergen<br>Challenge (NAC) at 3-<br>weeks post-treatment | -1.3                                       | TL7116958        |
| GSK2245035 (80 ng) | Median reduction in<br>TNSS 15 minutes<br>post-Nasal Allergen<br>Challenge (NAC) at 3-<br>weeks post-treatment | -1.4                                       | TL7116958        |
| Placebo            | Change in TNSS                                                                                                 | Not reported to have significant reduction | TL7116958        |

Table 2: Efficacy of Fluticasone Furoate vs. Placebo in Seasonal Allergic Rhinitis (SAR)



| Treatment<br>Group                            | Primary<br>Efficacy<br>Endpoint                                 | Mean Change<br>from Baseline                               | p-value vs.<br>Placebo | Study<br>Identifier |
|-----------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------|------------------------|---------------------|
| Fluticasone<br>Furoate (110 µg<br>once daily) | Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks | -1.473[ <u>1</u> ]                                         | <0.001[1]              | FFR30003[2]         |
| Placebo                                       | Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks | Not specified, but<br>significantly less<br>than treatment | N/A                    | FFR30003[2]         |

Table 3: Efficacy of Montelukast in Allergic Rhinitis

| Treatment Group                               | Primary Efficacy<br>Endpoint                   | Mean Change from<br>Baseline          | p-value vs. Placebo                                |
|-----------------------------------------------|------------------------------------------------|---------------------------------------|----------------------------------------------------|
| Montelukast (10 mg once daily)                | Daytime Nasal<br>Symptom Score over<br>4 weeks | Statistically significant improvement | 0.003                                              |
| Montelukast-<br>Fexofenadine<br>Combination   | Total Nasal Symptom<br>Score over 4 weeks      | -9.46                                 | <0.0033 (vs.<br>Montelukast-<br>Levocetirizine)[3] |
| Montelukast-<br>Levocetirizine<br>Combination | Total Nasal Symptom<br>Score over 4 weeks      | -8.0[3]                               | N/A                                                |

# Experimental Protocols GSK2245035 Clinical Trial (TL7116958)

This randomized, double-blind, placebo-controlled study evaluated the safety, pharmacodynamics, and efficacy of intranasal GSK2245035 in participants with seasonal



#### allergic rhinitis.[1]

- Participants: 42 individuals with a history of allergic rhinitis.[1]
- Treatment Regimen: Participants were randomized to receive eight weekly intranasal doses of GSK2245035 (20 ng or 80 ng) or placebo.[1]
- Efficacy Assessment: The primary efficacy was assessed through Nasal Allergen Challenges (NACs) conducted at baseline and at 1 and 3 weeks after the final dose. The Total Nasal Symptom Score (TNSS), a composite score of nasal congestion, rhinorrhea, sneezing, and itching, was recorded.[1]
- Nasal Allergen Challenge (NAC) Protocol: The specific allergen for the challenge was
  chosen based on the participant's known sensitivities. The challenge involved administering
  increasing concentrations of the allergen until a predefined symptom threshold was met.
   TNSS and other objective measures like Peak Nasal Inspiratory Flow (PNIF) were recorded
  at set intervals post-challenge.
- Biomarker Analysis: Nasal and serum levels of IFN-inducible protein 10 (IP-10) and other allergic biomarkers were measured to assess the pharmacodynamic response.

#### **Fluticasone Furoate Clinical Trial**

A representative study for fluticasone furoate was a randomized, double-blind, placebocontrolled, parallel-group study in patients with seasonal allergic rhinitis.[1]

- Participants: Patients aged 12 years and older with a history of SAR.
- Treatment Regimen: Fluticasone furoate nasal spray (110 μg) or placebo administered once daily for 2 weeks.[1]
- Efficacy Assessment: Patients recorded their nasal and ocular symptoms daily using a reflective scoring system. The primary endpoint was the mean change from baseline in the daily reflective Total Nasal Symptom Score (rTNSS).

#### **Montelukast Clinical Trial**



A typical study evaluating montelukast was a randomized, double-blind, placebo-controlled trial in patients with seasonal allergic rhinitis.

- Participants: Patients with a history of SAR and a positive skin test to relevant seasonal allergens.
- Treatment Regimen: Montelukast (10 mg) or placebo taken orally once daily for the study duration.
- Efficacy Assessment: The primary endpoint was the change from baseline in the daytime nasal symptoms score, which is a component of the TNSS.

# Mechanism of Action and Signaling Pathways GSK2245035: TLR7 Agonist

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[4] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[4] Its activation by GSK2245035 mimics the response to single-stranded viral RNA, leading to the production of type I interferons (IFNs), particularly IFN-α.[4] This response is thought to shift the immune balance away from the Th2-dominant response characteristic of allergic rhinitis towards a Th1-mediated response, thereby reducing allergic inflammation.





Click to download full resolution via product page

GSK2245035 Signaling Pathway

#### Fluticasone Furoate: Glucocorticoid Receptor Agonist

Fluticasone furoate is a synthetic corticosteroid that acts as a potent agonist for the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the complex translocates to the nucleus where it modulates gene expression. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory proteins, such as cytokines, chemokines, and adhesion molecules. The overall effect is a broad suppression of the inflammatory response in the nasal mucosa.[5][6]





Click to download full resolution via product page

Fluticasone Furoate Signaling Pathway

#### **Montelukast: Cysteinyl Leukotriene Receptor Antagonist**

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators released from mast cells and eosinophils during an allergic reaction. By blocking the CysLT1 receptor, montelukast prevents the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[7][8]





Click to download full resolution via product page

Montelukast Mechanism of Action

# **Summary and Conclusion**

GSK2245035 represents a novel immunomodulatory approach to treating allergic rhinitis by targeting the innate immune system. The available data suggests it can reduce nasal symptoms following an allergen challenge. However, more extensive clinical trial data with



direct, head-to-head comparisons against standard-of-care treatments like fluticasone furoate and montelukast are needed to fully establish its comparative efficacy and place in therapy.

Fluticasone furoate, a potent intranasal corticosteroid, demonstrates robust efficacy in reducing both nasal and ocular symptoms of allergic rhinitis with a well-established safety profile.

Montelukast offers a convenient oral treatment option that is effective in managing the symptoms of allergic rhinitis, particularly when combined with an antihistamine.

The choice of treatment will depend on various factors including symptom severity, patient preference, and the presence of comorbidities such as asthma. The distinct mechanisms of action of these three agents offer different therapeutic strategies for the management of allergic rhinitis. Further research, especially direct comparative trials, will be crucial in defining the optimal use of these treatments for different patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fluticasone furoate nasal spray: a single treatment option for the symptoms of seasonal allergic rhinitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Comparison of efficacy, safety, and cost-effectiveness of montelukast-levocetirizine and montelukast-fexofenadine in patients of allergic rhinitis: A randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergeninduced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 6. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Montelukast in the treatment of allergic rhinitis: an evidence-based review PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Leukotriene Receptor Antagonists LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of GSK2245035 in Allergic Rhinitis: A Comparative Analysis Against Standard Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194511#efficacy-of-gsk2245035-in-allergic-rhinitis-vs-other-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com